molecular formula C28H18ClN3OS2 B11033848 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11033848
M. Wt: 512.0 g/mol
InChI Key: LQUHYPHLEBAYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves multiple steps, starting with the preparation of the quinazoline and phenothiazine intermediates. The quinazoline moiety can be synthesized through the amidation and cyclization of 2-aminobenzoic acid derivatives . The phenothiazine moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and phenothiazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The quinazoline moiety may inhibit certain enzymes or receptors involved in cell proliferation, making it useful in cancer treatment . The phenothiazine moiety may interact with neurotransmitter receptors, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its combination of quinazoline and phenothiazine moieties, which may provide synergistic effects in its biological activities. This dual functionality makes it a promising candidate for further research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C28H18ClN3OS2

Molecular Weight

512.0 g/mol

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C28H18ClN3OS2/c29-19-14-15-21-20(16-19)27(18-8-2-1-3-9-18)31-28(30-21)34-17-26(33)32-22-10-4-6-12-24(22)35-25-13-7-5-11-23(25)32/h1-16H,17H2

InChI Key

LQUHYPHLEBAYDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.